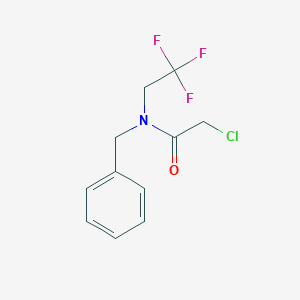

N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

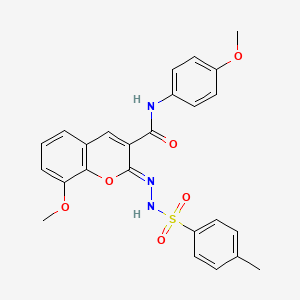

“N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide” is an organic compound with the CAS Number: 853574-45-5 . It has a molecular weight of 265.66 . It is used in proteomics research applications .

Synthesis Analysis

The synthesis of “N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide” can be achieved through the following steps :Molecular Structure Analysis

The IUPAC name of the compound is “N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide” and its InChI code is "1S/C11H11ClF3NO/c12-6-10(17)16(8-11(13,14)15)7-9-4-2-1-3-5-9/h1-5H,6-8H2" .Chemical Reactions Analysis

“N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide” is primarily used as an important intermediate in organic synthesis . It can be used in the synthesis of pesticides, drugs, and other organic compounds .Physical And Chemical Properties Analysis

“N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide” is an oil at room temperature .Scientific Research Applications

Photovoltaic Efficiency and Non-Linear Optical Activity

Research on benzothiazolinone acetamide analogs, including compounds with similar structures to N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide, has shown their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light-harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. Their non-linear optical (NLO) activity, investigated through vibrational spectra and electronic properties analysis, suggests a promising avenue for the development of new materials for optical devices. Molecular docking studies further reveal their potential interactions with proteins such as Cyclooxygenase 1 (COX1), indicating a multifaceted utility in both energy conversion and biological studies (Mary et al., 2020).

Synthesis and Analgesic Activity

Another aspect of research into acetamide derivatives, akin to N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide, includes the synthesis and evaluation of their analgesic properties. Studies have demonstrated significant analgesic effects in models, highlighting the pharmaceutical potential of these compounds beyond their basic chemical interest. The structural elucidation and assessment of these derivatives underscore the versatility and therapeutic promise of acetamide analogs in pain management (Kaplancıklı et al., 2012).

Adsorption, Mobility, and Efficacy in Soil

Research on soil science has explored the adsorption and mobility of acetamide derivatives, providing insights into their environmental behavior and efficacy as herbicides. These studies indicate a positive correlation with soil organic matter and clay content, affecting the bioavailability and herbicidal activity of such compounds. Understanding these interactions is crucial for the development of more effective and environmentally friendly agricultural chemicals (Peter & Weber, 1985).

Safety and Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding direct contact with skin and eyes, maintaining good ventilation during operation and storage, and adhering to relevant regulations during handling and disposal .

properties

IUPAC Name |

N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF3NO/c12-6-10(17)16(8-11(13,14)15)7-9-4-2-1-3-5-9/h1-5H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUXFBXIJTWNTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(F)(F)F)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2616527.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B2616528.png)

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2616529.png)

![4-(Dimethylamino)-1-{[4-(dimethylamino)pyridin-1-ium-1-yl]methyl}pyridin-1-ium diiodide](/img/structure/B2616533.png)

![(E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2616536.png)

![(2Z)-N-phenyl-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2616538.png)

![3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2616546.png)